Aristolindiquinone

Übersicht

Beschreibung

Aristolindiquinone is a naturally occurring compound that belongs to the class of hydroxy-1,4-naphthoquinones. It has garnered interest due to its potential biological activities, including anti-fertility properties . The compound’s structure is characterized by a naphthalene nucleus with specific substitution patterns, making it a subject of various synthetic and analytical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aristolindiquinone can be synthesized via multiple routes. One notable method involves the Stobbe reaction, which provides the naphthalene nucleus with the required substitution pattern. This reaction starts from 2-hydroxy-5-methylbenzaldehyde . Another approach utilizes the Diels-Alder reaction, where novel dienophile partners are synthesized from 2,6-dihydroxytoluene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: Aristolindiquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents into the naphthoquinone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

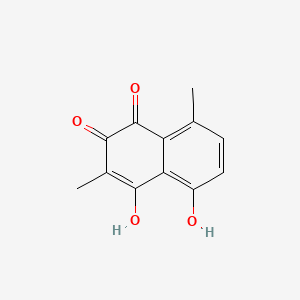

Aristolindiquinone, chemically defined as 2,5-dihydroxy-3,8-dimethyl-1,4-naphthoquinone, exhibits a unique structure that contributes to its biological activity. The synthesis of this compound has been detailed in various studies, emphasizing its potential as a precursor for developing novel therapeutic agents .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that extracts containing this compound exhibit inhibitory effects on bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these activities suggest its potential use as an antimicrobial agent in clinical settings .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines, including those derived from breast and colon cancers. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and eventual cell death .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MOLT4 (T-cell leukemia) | 2.1 |

| AGS (gastric cancer) | 1.14 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound extracted from Aristolochia indica showed promising results against multidrug-resistant bacterial strains. The study utilized disc diffusion methods to evaluate the effectiveness of various extracts, revealing that butanolic extracts exhibited the highest antibacterial activity compared to aqueous extracts .

Case Study 2: Anticancer Activity

In a preclinical trial, this compound was tested against human cancer cell lines to assess its cytotoxic effects. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. This study highlights the potential of this compound as an adjunct therapy in cancer treatment protocols .

Wirkmechanismus

The mechanism by which aristolindiquinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving oxidative stress and modulation of cellular redox states . Further research is needed to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Lawsone: Another hydroxy-1,4-naphthoquinone with similar chemical properties.

Juglone: Known for its biological activities, including antimicrobial and anticancer properties.

Plumbagin: Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.

Uniqueness: Aristolindiquinone’s unique substitution pattern and potential anti-fertility activity distinguish it from other similar compounds.

Biologische Aktivität

Aristolindiquinone is a naphthoquinone compound isolated from the roots of Aristolochia indica, a plant known for its diverse medicinal properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique naphthoquinone structure, which contributes to its biological activities. The compound's structural features allow it to interact with biological macromolecules, influencing various physiological processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that extracts containing this compound effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 18 | |

| Candida albicans | 14 |

In a study evaluating the antibacterial activity of various extracts from Aristolochia indica, this compound was found to be one of the most active components, showing a notable inhibition against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Research has also highlighted the potential anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | |

| HeLa (Cervical Cancer) | 30 | |

| A549 (Lung Cancer) | 20 |

In a comparative study, this compound exhibited lower IC50 values than many conventional chemotherapeutic agents, suggesting its potential as an effective anticancer drug candidate .

Eigenschaften

IUPAC Name |

4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBCQYINLQWMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C(=C(C(=O)C2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331925 | |

| Record name | Aristolindiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86533-36-0 | |

| Record name | Aristolindiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.